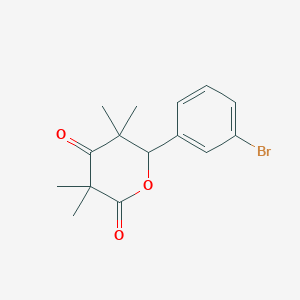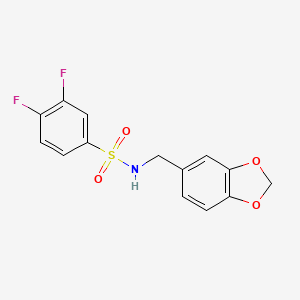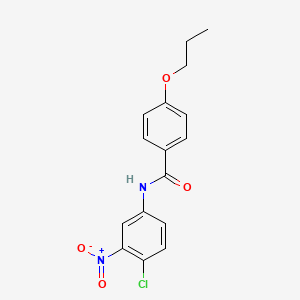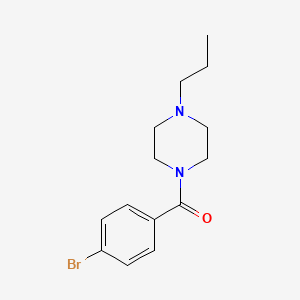
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as BPTMD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is thought to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione may have an effect on the cell cycle, causing cancer cells to stop dividing and eventually die.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to decrease the level of reactive oxygen species (ROS) in cancer cells, which can cause damage to DNA and other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for developing new cancer treatments. However, one limitation of using 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is that it may have off-target effects on normal cells, which could lead to unwanted side effects.
Orientations Futures
There are many potential future directions for research on 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione. One area of interest is in developing new cancer treatments that utilize 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione as a key component. Another area of research could focus on understanding the mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in more detail, which could lead to the development of more potent and selective compounds. Additionally, 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione could be studied for its potential applications in other fields, such as anti-inflammatory and anti-bacterial agents.
Méthodes De Synthèse
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized using a simple and efficient method that involves the reaction of 3-bromobenzaldehyde with 2,4-pentanedione in the presence of a catalytic amount of piperidine. The resulting product is then treated with sodium borohydride to yield 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in high yield and purity.
Applications De Recherche Scientifique
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to have anti-inflammatory, antioxidant, and anti-bacterial properties.
Propriétés
IUPAC Name |
6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-14(2)11(9-6-5-7-10(16)8-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUYYPIDNILNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4979869.png)
![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)
![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4979896.png)
![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)
![N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B4979910.png)
![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)

![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)

